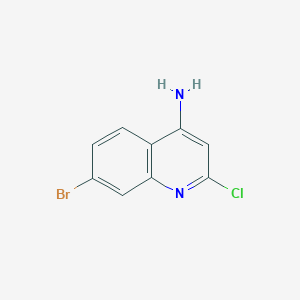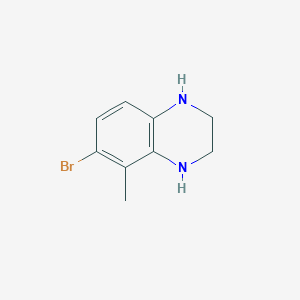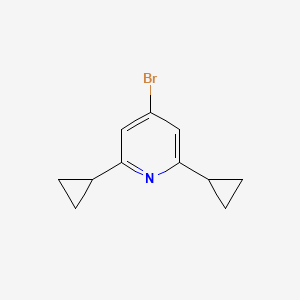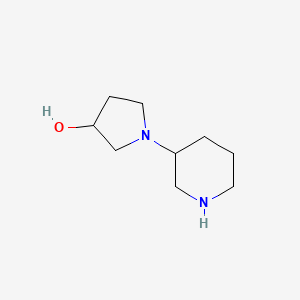
1-(Piperidin-3-yl)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Piperidin-3-yl)pyrrolidin-3-ol is a heterocyclic compound that features both piperidine and pyrrolidine rings. These structures are significant in medicinal chemistry due to their presence in numerous pharmacologically active compounds. The compound’s unique structure allows it to interact with various biological targets, making it a valuable molecule in drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-3-yl)pyrrolidin-3-ol typically involves the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran, followed by catalytic hydrogenation. The hydrogenation step is often performed using palladium on carbon (Pd/C) as a catalyst in the presence of hydrochloric acid (HCl) to ensure complete conversion . This method is advantageous due to its scalability and the availability of starting materials.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
化学反応の分析
Types of Reactions: 1-(Piperidin-3-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as Pd/C.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the piperidine or pyrrolidine rings.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces fully saturated compounds.
科学的研究の応用
1-(Piperidin-3-yl)pyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
作用機序
The mechanism of action of 1-(Piperidin-3-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
類似化合物との比較
- 1-[(Furan-2-yl)carbonyl]piperidin-4-one
- 1-(Pyrimidin-2-yl)piperidin-3-one
- 1-piperidin-4-yl-pyrrolidin-2-one
Comparison: 1-(Piperidin-3-yl)pyrrolidin-3-ol is unique due to its dual ring structure, which provides a distinct three-dimensional conformation. This conformation can enhance its binding affinity and selectivity for certain biological targets compared to similar compounds .
特性
分子式 |
C9H18N2O |
|---|---|
分子量 |
170.25 g/mol |
IUPAC名 |
1-piperidin-3-ylpyrrolidin-3-ol |
InChI |
InChI=1S/C9H18N2O/c12-9-3-5-11(7-9)8-2-1-4-10-6-8/h8-10,12H,1-7H2 |
InChIキー |
GBYDJCQCUOZKCL-UHFFFAOYSA-N |
正規SMILES |
C1CC(CNC1)N2CCC(C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


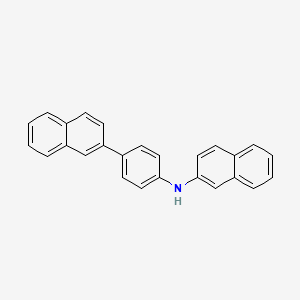
![(1R,5S,9s)-7-Benzyl-9-hydroxy-9-methyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B13651988.png)
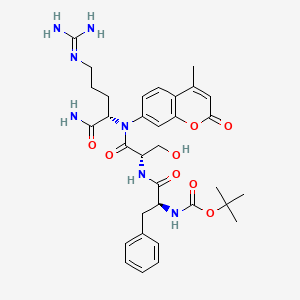

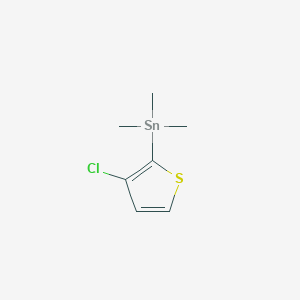



![2-Amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-3H-pyrrolo[2,3-D]pyrimidin-4-one](/img/structure/B13652028.png)
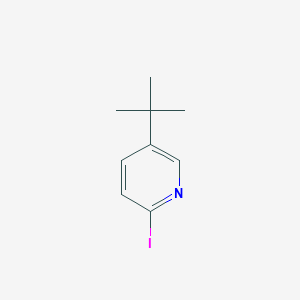
![1,1'-Bis(4-(ethoxycarbonyl)phenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B13652033.png)
